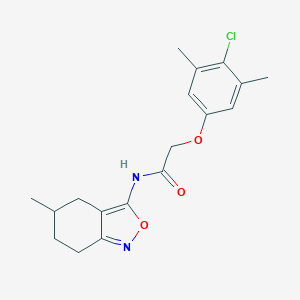![molecular formula C23H30N2O4 B253736 N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a cholinergic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and attention.
作用機序
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide acts as a selective agonist of the α7 nAChR, which is widely distributed in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This, in turn, leads to enhanced cognitive function, improved memory, and increased attention.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase attention. It has also been shown to have anti-inflammatory effects and to act as an analgesic. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the advantages of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and physiological processes. However, one limitation of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide and its potential use in the treatment of neurological disorders. Additionally, the potential use of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide as an analgesic and anti-inflammatory agent warrants further investigation.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist of the α7 nAChR and has been shown to have various biochemical and physiological effects. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has potential applications in the treatment of neurological disorders, inflammatory diseases, and as an analgesic. Future research directions include the development of more potent and selective α7 nAChR agonists and the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide.
合成法
The synthesis of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves several steps. The first step is the synthesis of 2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, which is achieved by reacting 2-methoxyphenol with tetrahydrofuran-2-ylmethylamine and acetic anhydride. The second step involves the reaction of the resulting compound with 4-(dimethylamino)benzyl chloride to obtain N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. The final product is purified using column chromatography.
科学的研究の応用
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of inflammatory diseases and as an analgesic.
特性
製品名 |
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide |
|---|---|
分子式 |
C23H30N2O4 |
分子量 |
398.5 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)19-12-10-18(11-13-19)15-25(16-20-7-6-14-28-20)23(26)17-29-22-9-5-4-8-21(22)27-3/h4-5,8-13,20H,6-7,14-17H2,1-3H3 |
InChIキー |
ZQACLLWEECUATH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)


![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)





![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)